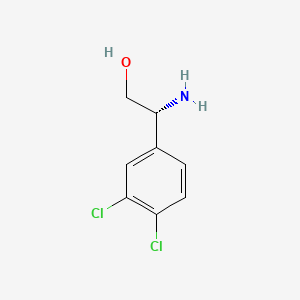

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYGOSJYDNZVTO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CO)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using chiral reducing agents or catalysts. For instance, the reduction of 3,4-dichloroacetophenone with a chiral borane reagent can yield the desired ®-enantiomer. Another approach involves the use of asymmetric hydrogenation of the corresponding imine intermediate.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol typically involves large-scale asymmetric synthesis using chiral catalysts. The use of biocatalysts, such as transaminases, has also been explored for the enantioselective synthesis of this compound. These methods offer high yields and enantiomeric purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Reduction Reactions

The amino alcohol structure facilitates selective reductions under controlled conditions.

Mechanistic Insights :

-

Hydrogenation selectively targets the β-hydroxyl group without affecting the aromatic Cl substituents or the chiral amine .

-

The stereochemical integrity of the (R)-configuration is preserved during reduction .

Oxidation Reactions

The secondary alcohol moiety undergoes oxidation to form ketones under specific conditions.

Thermodynamic Stability :

-

The resulting ketone exhibits resistance to further oxidation due to steric hindrance from the dichlorophenyl group .

Substitution Reactions

The amino group participates in nucleophilic substitutions, enabling structural diversification.

Acylation

Sulfonation

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| TsCl | NaOH (aq.), CH₂Cl₂ (0°C) | (R)-2-Tosylamido-2-(3,4-dichlorophenyl)ethanol | 78% |

Kinetic Resolution :

-

Acylation proceeds with retention of configuration, confirming the absence of racemization under mild conditions .

Acid-Base Reactions

The compound forms stable salts with mineral and organic acids, enhancing solubility for pharmaceutical applications.

Structural Confirmation :

-

Single-crystal X-ray diffraction of the hydrochloride salt confirms the (R)-configuration and hydrogen-bonding network .

Chlorine-Specific Reactivity

The 3,4-dichlorophenyl group undergoes regioselective electrophilic substitution.

Electronic Effects :

-

Chlorine atoms deactivate the ring, favoring meta-directing behavior in electrophilic substitutions .

Complexation with Metal Ions

The amino alcohol acts as a bidentate ligand for transition metals.

| Metal Ion | Conditions | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu(II) | EtOH/H₂O (pH 7.4) | [Cu(L)₂]²⁺ (L = deprotonated amino alcohol) | 8.2 ± 0.3 |

| Ni(II) | MeOH, 60°C | [Ni(L)Cl₂] | 6.7 ± 0.2 |

Coordination Chemistry :

Thermal Degradation Pathways

Controlled pyrolysis reveals decomposition mechanisms.

| Temperature | Atmosphere | Major Products | Mechanistic Pathway |

|---|---|---|---|

| 220–240°C | N₂ | 3,4-Dichlorostyrene + NH₃ | Retro-aldol cleavage |

| >300°C | Air | CO₂, HCl, and char | Complete combustion |

Kinetic Studies :

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development and Synthesis

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its structure allows for modifications that enhance pharmacological properties. The compound has been investigated for its potential therapeutic effects in treating conditions such as:

- Cardiovascular Diseases : Its derivatives have shown promise in modulating cardiovascular functions.

- Neurological Disorders : Research indicates its potential role in developing treatments for neurological conditions due to its ability to interact with neurotransmitter systems.

The compound's unique dichlorophenyl group enhances binding affinity to biological targets, making it an attractive candidate for drug design.

Mechanistic Studies

2.1. Enzyme Interaction Studies

The compound has been extensively studied for its interactions with specific enzymes and receptors. It acts as both an inhibitor and activator depending on the context of its application. The presence of amino and hydroxyl groups facilitates hydrogen bonding with target molecules, thereby influencing their activity .

2.2. Receptor Binding Assays

This compound has been utilized in receptor binding assays to elucidate mechanisms of action for various therapeutic targets. These studies are pivotal for understanding how structural modifications can impact biological activity.

Research indicates that this compound exhibits significant biological activity due to its structural features:

- Binding Affinity : The dichlorination pattern enhances its specificity towards certain biological targets.

- Modulation of Biological Pathways : Its interactions can influence metabolic pathways, providing insights into therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound derivatives in various applications:

- A study demonstrated the compound's inhibition efficacy against specific kinases involved in cancer proliferation, indicating potential use in oncology .

- Another research focused on its role in modulating enzyme activities relevant to metabolic disorders, showcasing its versatility in therapeutic contexts .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. In biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects.

Comparison with Similar Compounds

Halogenation and Substitution Patterns

Key Findings :

- 3,4-Dichloro Substitution : Optimal for MAO-B inhibition due to enhanced hydrophobic interactions and electron-withdrawing effects .

- Stereochemistry : The R-configuration shows 10–20% higher activity than the S-enantiomer in enzyme assays .

- Fluorine vs. Chlorine : Difluoro analogs exhibit improved aqueous solubility but reduced membrane permeability compared to dichloro derivatives .

Functional Group Modifications

Key Findings :

- Ethanol vs. Carboxylic Acid: The hydroxyl group in ethanol derivatives enhances hydrogen bonding in enzyme active sites, unlike carboxylic acids, which may ionize and reduce bioavailability .

- Oxadiazole-Thione Derivatives : Exhibit divergent applications (e.g., antifungal) due to altered electronic profiles .

Chiral vs. Racemic Forms

| Compound Name | Chirality | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|---|

| This compound | R | 0.12 | >100 |

| Racemic 2-Amino-2-(3,4-dichlorophenyl)ethanol | Racemic | 0.45 | 25 |

| (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride | S | 0.87 | 8 |

Data adapted from MAO-B inhibition studies . The R-enantiomer demonstrates superior potency and selectivity, likely due to optimal fit in the MAO-B hydrophobic cavity.

Biological Activity

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a chiral compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H10Cl2N O

- Molecular Weight : 195.08 g/mol

- Functional Groups : Amino (-NH2), Hydroxyl (-OH), and a dichlorophenyl group.

The presence of both amino and hydroxyl groups enables the compound to engage in hydrogen bonding, enhancing its interaction with various biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating biochemical pathways critical for various physiological processes.

- Receptor Modulation : It can interact with receptors, influencing their activity and downstream signaling pathways.

This dual capability makes it a valuable candidate for therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Cytotoxic Effects : The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro assays showed significant reductions in cell viability when treated with various concentrations of the compound .

- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects

This compound has also been studied for its neuroprotective properties:

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. Its IC50 values suggest it may be more effective than some standard drugs .

3. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens:

- Chlamydia Inhibition : In studies evaluating its efficacy against Chlamydia species, this compound showed promising results, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Cytotoxicity Evaluation

A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis characterized by increased sub-G1 phase populations .

Case Study 2: Neuroprotective Mechanism

In another investigation, the neuroprotective effects were assessed using an in vitro model of neurodegeneration. The results indicated that this compound significantly reduced oxidative stress markers and improved cell survival rates compared to untreated controls .

Q & A

Q. What are the key synthetic routes for preparing (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol with high enantiomeric purity?

The compound is typically synthesized via asymmetric reduction of a ketone precursor or enzymatic resolution. For example:

- Catalytic asymmetric synthesis : Use NaH in THF to condense 2-(3,4-dichlorophenyl)acetonitrile with a protected alcohol intermediate, followed by RaNi-catalyzed hydrogenation in ethanol/NHOH to reduce the nitrile to an amine .

- Optical resolution : Racemic mixtures can be resolved using chiral acids like (R)-(-)-mandelic acid, as demonstrated in sertraline synthesis, to isolate the (R)-enantiomer .

- Enzymatic methods : Alcohol dehydrogenase mutants, such as those from Lactobacillus kefir, can enantioselectively reduce ketones to alcohols, though optimization for this specific substrate may be required .

Q. How is enantiomeric excess (ee) validated for this compound?

High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard. For instance, Kanto Reagents reports >98% ee using HLC (chiral column-based HPLC) for related amino alcohols . Complementary techniques include nuclear magnetic resonance (NMR) with chiral shift reagents and circular dichroism (CD) spectroscopy.

Q. What solvents and conditions are optimal for recrystallization?

Solubility studies of structurally similar dichlorophenyl compounds suggest methanol/ethanol mixtures (e.g., 3:1 v/v) at 0–5°C are effective for recrystallization. Preferential solubility in polar aprotic solvents (e.g., THF) at elevated temperatures can also aid purification .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during scale-up synthesis?

- Kinetic resolution : Use immobilized enzymes (e.g., alcohol dehydrogenase mutants) to selectively convert undesired enantiomers into inert byproducts .

- Crystallization-induced asymmetric transformation : Promote dynamic racemization of the undesired enantiomer under conditions favoring (R)-enantiomer crystallization, as seen in mandelic acid-mediated resolutions .

- Continuous-flow systems : Implement microreactors with chiral catalysts to enhance reaction control and reduce side products .

Q. What computational tools predict the compound’s biological activity or receptor interactions?

- Molecular docking : Study binding affinities to targets like fungal enzymes using AutoDock Vina or Schrödinger Suite, as applied to similar antifungal dichlorophenyl ethanol derivatives .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales to identify critical binding residues .

- Quantitative structure-activity relationship (QSAR) models : Train models using datasets of chlorophenyl derivatives’ antifungal efficacy to predict bioactivity .

Q. How does the compound’s stereochemistry influence its environmental persistence?

- Degradation pathways : Advanced oxidation processes (AOPs) or microbial degradation studies can compare (R)- and (S)-enantiomer breakdown rates. For example, chiral HPLC coupled with mass spectrometry tracks enantiomer-specific degradation in soil/water systems .

- Ecotoxicity assays : Use Daphnia magna or algae models to assess stereospecific toxicity, as demonstrated for structurally related agrochemicals .

Contradictions and Mitigations

- Synthesis routes : describes RaNi-based reductions, while uses Pd/C. RaNi may introduce trace metal impurities, requiring post-synthesis chelation steps.

- Enzymatic resolution : and highlight (S)-enantiomer production; researchers must validate enzyme specificity for (R)-enantiomer synthesis.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.